Cas no 773132-74-4 (3-amino-3-(1-benzofuran-5-yl)propanoic acid)
3-amino-3-(1-benzofuran-5-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-(1-benzofuran-5-yl)propanoic acid
- 773132-74-4
- EN300-1850212
-
- Inchi: 1S/C11H11NO3/c12-9(6-11(13)14)7-1-2-10-8(5-7)3-4-15-10/h1-5,9H,6,12H2,(H,13,14)
- InChI Key: RMCRWBFOEWIOOJ-UHFFFAOYSA-N
- SMILES: O1C=CC2=C1C=CC(=C2)C(CC(=O)O)N
Computed Properties
- Exact Mass: 205.07389321g/mol
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.6
- Topological Polar Surface Area: 76.5Ų
3-amino-3-(1-benzofuran-5-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1850212-0.05g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 0.05g |
$647.0 | 2023-09-19 | ||
| Enamine | EN300-1850212-0.1g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 0.1g |
$678.0 | 2023-09-19 | ||
| Enamine | EN300-1850212-0.25g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 0.25g |
$708.0 | 2023-09-19 | ||
| Enamine | EN300-1850212-0.5g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 0.5g |
$739.0 | 2023-09-19 | ||
| Enamine | EN300-1850212-1.0g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 1g |
$842.0 | 2023-06-01 | ||
| Enamine | EN300-1850212-2.5g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 2.5g |
$1509.0 | 2023-09-19 | ||
| Enamine | EN300-1850212-5.0g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 5g |
$2443.0 | 2023-06-01 | ||
| Enamine | EN300-1850212-10.0g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 10g |
$3622.0 | 2023-06-01 | ||
| Enamine | EN300-1850212-1g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 1g |
$770.0 | 2023-09-19 | ||
| Enamine | EN300-1850212-5g |
3-amino-3-(1-benzofuran-5-yl)propanoic acid |
773132-74-4 | 5g |
$2235.0 | 2023-09-19 |
3-amino-3-(1-benzofuran-5-yl)propanoic acid Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-amino-3-(1-benzofuran-5-yl)propanoic acid
Introduction to 3-amino-3-(1-benzofuran-5-yl)propanoic acid (CAS No. 773132-74-4)
3-amino-3-(1-benzofuran-5-yl)propanoic acid is a significant compound in the realm of pharmaceutical chemistry, featuring a unique structural motif that has garnered considerable attention for its potential biological activities. This compound, identified by the CAS number 773132-74-4, belongs to a class of molecules that integrate an amino acid scaffold with a benzofuran moiety, which is known for its role in various pharmacological applications. The structural design of this molecule positions it as a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-amino-3-(1-benzofuran-5-yl)propanoic acid consists of a propanoic acid backbone substituted with an amino group at the third carbon and a benzofuran ring at the same position. This configuration introduces both basic and aromatic characteristics to the molecule, which can be exploited for interactions with biological targets. The benzofuran ring, in particular, is a well-documented pharmacophore that appears in numerous bioactive natural products and synthetic drugs, suggesting that 3-amino-3-(1-benzofuran-5-yl)propanoic acid may exhibit similar properties.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high accuracy. Studies have indicated that the benzofuran moiety in 3-amino-3-(1-benzofuran-5-yl)propanoic acid could interact with specific residues in protein targets, potentially modulating enzyme activity or receptor binding. This has opened up avenues for its investigation in therapeutic contexts where modulation of such interactions could lead to novel treatments.
In the context of drug discovery, the synthesis of derivatives of 3-amino-3-(1-benzofuran-5-yl)propanoic acid has been explored to optimize its pharmacological profile. By modifying the substituents on the benzofuran ring or introducing additional functional groups, researchers aim to enhance its potency, selectivity, and pharmacokinetic properties. Such modifications are critical steps in the development of lead compounds that can progress through preclinical and clinical trials.
The role of amino acids as building blocks in medicinal chemistry cannot be overstated. Amino acids provide a versatile platform for creating molecules with diverse biological activities. In particular, derivatives of proline and its analogs have been extensively studied for their potential as protease inhibitors, which are crucial in treating diseases such as cancer and inflammation. The incorporation of a benzofuran ring into an amino acid derivative like 3-amino-3-(1-benzofuran-5-yl)propanoic acid may confer additional biological properties that make it a valuable tool in drug development.
Current research in the field of bioorganic chemistry has highlighted the importance of understanding the structural features that contribute to biological activity. The case of 3-amino-3-(1-benzofuran-5-yl)propanoic acid exemplifies how combining different structural elements can yield compounds with novel properties. The benzofuran ring is known to influence electronic distributions and steric environments, which can be harnessed to design molecules with specific target interactions.
Moreover, green chemistry principles have influenced modern drug discovery practices, emphasizing sustainable synthesis methods and minimal environmental impact. The synthesis of 3-amino-3-(1-benzofuran-5-yl)propanoic acid has been approached with these considerations in mind, utilizing catalytic methods and renewable feedstocks where possible. Such environmentally conscious approaches are essential for ensuring that pharmaceutical development aligns with broader sustainability goals.
The potential applications of 3-amino-3-(1-benzofuran-5-yl)propanoic acid extend beyond traditional pharmaceuticals. Its unique structure makes it a candidate for use in materials science, particularly in the development of functional polymers or liquid crystals where its aromatic and chiral properties could be leveraged. Additionally, it may find utility in agrochemicals or as an intermediate in specialty chemical synthesis.
In conclusion, 3-amino-3-(1-benzofuran-5-yl)propanoic acid (CAS No. 773132-74-4) represents a fascinating compound with significant potential across multiple domains of science and industry. Its structural features and predicted biological activities make it an attractive subject for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will undoubtedly play a crucial role in advancing therapeutic solutions and innovative materials.
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